AA26-9

Description

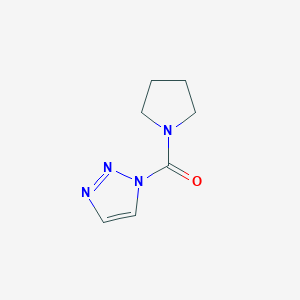

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-1-yl(triazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c12-7(10-4-1-2-5-10)11-6-3-8-9-11/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXGAMVQLDJRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AA26-9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AA26-9 is a potent, broad-spectrum inhibitor of the serine hydrolase superfamily of enzymes.[1][2][3] Its mechanism of action is characterized by the irreversible covalent modification of the catalytic serine residue within the active site of these enzymes. This guide provides a detailed technical overview of the mechanism of action of this compound, including its molecular interactions, target profile, and the downstream consequences of its inhibitory activity. Experimental protocols for target identification and quantitative data on its inhibitory potential are also presented to facilitate further research and drug development efforts.

Introduction

Serine hydrolases represent one of the largest and most diverse enzyme classes in mammalian proteomes, playing critical roles in a myriad of physiological processes, including neurotransmission, inflammation, and metabolism. The dysregulation of serine hydrolase activity has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound, a 1,2,3-triazole urea-based compound, has emerged as a powerful research tool for probing the function of this enzyme superfamily due to its broad inhibitory profile.[1][4] Understanding the precise mechanism of action of this compound is crucial for interpreting experimental results and for the rational design of more selective and potent inhibitors.

Mechanism of Covalent Inhibition

This compound functions as an irreversible inhibitor by covalently modifying the active site of serine hydrolases. The core of its mechanism lies in the carbamoylation of the highly conserved serine nucleophile present in the catalytic triad (serine, histidine, and aspartate) of these enzymes.

The process can be broken down into the following steps:

-

Binding: this compound initially binds to the active site of the serine hydrolase.

-

Nucleophilic Attack: The catalytic serine, activated by the adjacent histidine residue, performs a nucleophilic attack on the carbonyl carbon of the triazole urea moiety of this compound.

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent carbamoyl-enzyme intermediate. The 1,2,3-triazole acts as a leaving group, facilitating the irreversible nature of the inhibition.

This covalent modification effectively and permanently inactivates the enzyme, preventing it from binding and hydrolyzing its natural substrates. Mass spectrometry analysis has confirmed that this compound inhibits its targets, such as LYPLA1, through the covalent carbamoylation of the enzyme's serine nucleophile (S114).[1][3]

Target Profile of this compound

The broad-spectrum nature of this compound allows it to inhibit a significant portion of the serine hydrolase superfamily. In immortalized T-cell lines, this compound has been shown to inhibit approximately one-third of the more than 40 detectable serine hydrolases.[1][2][3] Its targets span various functional subclasses, including:

-

Lipases/Phospholipases: AADACL1, ABHD6, ESD, FAAH, PAFAH2, LYPLA3

-

Peptidases: APEH, PRCP, CTSA

-

Thioesterases: LYPLA1, LYPLA2

-

Uncharacterized Enzymes: ABHD11, ABHD13, BAT5

This wide range of targets makes this compound a valuable tool for the global analysis of serine hydrolase function.

Quantitative Inhibition Data

| Target Enzyme | Enzyme Class | Function | IC50 of this compound |

| LYPLA1 | Thioesterase | Lysophospholipid metabolism, depalmitoylation | Potent Inhibition (Specific IC50 not detailed) |

| LYPLA2 | Thioesterase | Lysophospholipid metabolism, depalmitoylation | Potent Inhibition (Specific IC50 not detailed) |

| FAAH | Amidase | Endocannabinoid signaling | Potent Inhibition (Specific IC50 not detailed) |

| ABHD6 | Lipase | Endocannabinoid signaling | Potent Inhibition (Specific IC50 not detailed) |

| APEH | Peptidase | N-acetylated protein degradation | Potent Inhibition (Specific IC50 not detailed) |

| PAFAH2 | Phospholipase | Platelet-activating factor metabolism | Potent Inhibition (Specific IC50 not detailed) |

| CTSA | Peptidase | Lysosomal protein degradation | Potent Inhibition (Specific IC50 not detailed) |

| PRCP | Peptidase | Neuropeptide processing | Potent Inhibition (Specific IC50 not detailed) |

| ESD | Esterase | Detoxification | Potent Inhibition (Specific IC50 not detailed) |

| AADACL1 | Lipase | Lipid metabolism | Potent Inhibition (Specific IC50 not detailed) |

| ABHD11 | Uncharacterized | Unknown | Potent Inhibition (Specific IC50 not detailed) |

| ABHD13 | Uncharacterized | Unknown | Potent Inhibition (Specific IC50 not detailed) |

| BAT5 | Uncharacterized | Unknown | Potent Inhibition (Specific IC50 not detailed) |

Note: The term "Potent Inhibition" indicates that the enzyme was identified as a target in competitive ABPP experiments, but a specific IC50 value for this compound was not reported in the reviewed literature.

Downstream Signaling Consequences

The broad inhibition of multiple serine hydrolases by this compound can lead to complex downstream effects on various signaling pathways. The most well-understood consequences relate to the disruption of lipid signaling cascades.

Modulation of Lysophospholipid and Endocannabinoid Signaling

Two key targets of this compound, LYPLA1 and LYPLA2, are critical regulators of lysophospholipid (LysoPL) homeostasis and protein palmitoylation.[5] LysoPLs are bioactive lipid mediators that can activate signaling pathways such as the MAPK pathway, influencing cell differentiation and other cellular processes.[5] By inhibiting LYPLA1 and LYPLA2, this compound can lead to an accumulation of LysoPLs, thereby altering these signaling events.

Furthermore, the inhibition of Fatty Acid Amide Hydrolase (FAAH) and ABHD6 by this compound disrupts the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to an potentiation of endocannabinoid signaling, which can impact a wide range of physiological processes including pain, mood, and inflammation.

Caption: Inhibition of serine hydrolases by this compound leads to altered lipid signaling.

Experimental Protocols

The primary method for identifying the targets of this compound and assessing its inhibitory activity is Competitive Activity-Based Protein Profiling (ABPP) .

Competitive ABPP Workflow

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors within a complex proteome. The workflow for this compound is as follows:

-

Proteome Preparation: A cellular or tissue proteome is prepared by homogenization and centrifugation to isolate the desired cellular fraction (e.g., soluble proteome, membrane fraction).

-

Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of this compound (or a vehicle control, typically DMSO) for a specific duration to allow for the covalent modification of its targets.

-

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate coupled to a reporter tag (e.g., a fluorophore like rhodamine or an affinity tag like biotin), is added to the proteome. The ABP will covalently label the active sites of serine hydrolases that have not been inhibited by this compound.

-

Analysis:

-

Gel-Based Analysis: The proteome is separated by SDS-PAGE. Labeled proteins are visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a protein band in the this compound-treated samples compared to the control indicates that the protein is a target of this compound.

-

Mass Spectrometry-Based Analysis: For target identification, a biotinylated ABP is used. Labeled proteins are enriched using streptavidin beads, digested into peptides, and identified by liquid chromatography-mass spectrometry (LC-MS/MS).

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]

- 3. abmole.com [abmole.com]

- 4. Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of AA26-9: A Broad-Spectrum Serine Hydrolase Inhibitor

An In-depth Technical Guide on the Discovery, Mechanism, and Experimental Analysis of a Prominent Chemical Probe

Abstract

The serine hydrolase superfamily, representing one of the largest and most diverse enzyme classes in the human proteome, plays a critical role in a vast array of physiological processes. The discovery of potent and selective inhibitors for these enzymes is paramount for both fundamental biological research and therapeutic development. This technical guide delves into the discovery and history of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor. We will explore its mechanism of action, detail the key experimental protocols utilized in its characterization, and present its inhibitory profile against a range of serine hydrolases. Furthermore, we will visualize the critical signaling pathways affected by its inhibitory action and the experimental workflows that enabled its discovery.

Introduction: The Serine Hydrolase Superfamily and the Need for Potent Inhibitors

Serine hydrolases constitute approximately 1% of all human proteins and are characterized by a conserved catalytic triad featuring a nucleophilic serine residue.[1] These enzymes are integral to numerous biological pathways, including digestion, blood coagulation, inflammation, and neurotransmission.[1] Dysregulation of serine hydrolase activity is implicated in a multitude of diseases, such as cancer, neurodegenerative disorders, and metabolic syndromes, making them attractive targets for therapeutic intervention.

The development of chemical probes to selectively modulate the activity of these enzymes is a crucial step in understanding their function and validating them as drug targets. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional characterization of entire enzyme families, including serine hydrolases.[2] This technique utilizes active-site-directed covalent probes to profile the functional state of enzymes within complex biological systems.

Discovery and History of this compound

This compound emerged from a screen of a library of 1,2,3-triazole ureas, a class of compounds identified as potent and irreversible inhibitors of serine hydrolases. The discovery, reported by Adibekian and colleagues in 2011, highlighted the use of "click chemistry" for the rapid synthesis of a diverse library of inhibitors.[3] This approach, coupled with competitive activity-based protein profiling (ABPP), enabled the identification of compounds with broad-spectrum inhibitory activity.

This compound, a piperazine-based triazole urea, was found to inhibit approximately one-third of the more than 40 serine hydrolases detected in immortalized T-cell lines.[3] Its discovery demonstrated the potential of the triazole urea scaffold as a privileged chemotype for developing potent and, with further optimization, selective serine hydrolase inhibitors.

Mechanism of Action

This compound functions as an irreversible inhibitor of serine hydrolases through a mechanism of covalent carbamoylation. The inhibitor targets the catalytically active serine residue within the enzyme's active site. The triazole ring of this compound acts as a good leaving group, facilitating the nucleophilic attack by the active site serine on the carbonyl group of the urea. This results in the formation of a stable, covalent carbamoyl-enzyme adduct, thereby rendering the enzyme inactive. Specifically, it has been shown that this compound inhibits one of its targets, LYPLA1, by the covalent carbamoylation of the enzyme's serine nucleophile (S114).[3]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified against a panel of serine hydrolases using competitive ABPP. The half-maximal inhibitory concentration (IC50) values demonstrate its broad-spectrum activity.

| Enzyme Target | Enzyme Class | IC50 (nM) |

| APEH | Peptidase | < 10 |

| PAFAH2 | Lipase | < 10 |

| ABHD11 | Uncharacterized | < 10 |

| LYPLA1 | Thioesterase | < 20 |

| LYPLA2 | Thioesterase | < 20 |

| FAAH | Amidase | ~50 |

| ABHD6 | Lipase | ~100 |

| CTSA | Peptidase | ~200 |

| PRCP | Peptidase | ~500 |

| AADACL1 | Lipase/Phospholipase | > 1000 |

| ESD | Lipase/Phospholipase | > 1000 |

| LYPLA3 | Lipase/Phospholipase | > 1000 |

| ABHD13 | Uncharacterized | > 1000 |

| BAT5 | Uncharacterized | > 1000 |

Table 1: Inhibitory potency (IC50) of this compound against a selection of serine hydrolases as determined by competitive ABPP. Data extracted from Adibekian et al., 2011.[3]

Experimental Protocols

The discovery and characterization of this compound heavily relied on activity-based protein profiling (ABPP). Below are detailed methodologies for the key experiments.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method is used to visualize the inhibition of serine hydrolase activity by a compound of interest.

Materials:

-

Proteome lysate (e.g., from cells or tissues)

-

This compound (or other inhibitor) stock solution in DMSO

-

Fluorophosphonate-rhodamine (FP-Rh) probe

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Protocol:

-

Proteome Preparation: Prepare proteome lysates from cells or tissues in a suitable buffer (e.g., PBS) at a protein concentration of 1 mg/mL.

-

Inhibitor Incubation: Pre-incubate 50 µL of the proteome lysate with varying concentrations of this compound (or a fixed concentration for screening) for 30 minutes at 37 °C. A DMSO vehicle control should be run in parallel.

-

Probe Labeling: Add the FP-Rh probe to a final concentration of 1 µM and incubate for an additional 30 minutes at room temperature.

-

Quenching and Denaturation: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples for 5 minutes at 95 °C.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Visualization: Visualize the fluorescently labeled serine hydrolases using a fluorescence gel scanner. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the DMSO control indicates inhibition of the respective enzyme.

LC-MS/MS-Based Quantitative Competitive ABPP

This method provides a more comprehensive and quantitative analysis of inhibitor potency and selectivity across a large number of enzymes.

Materials:

-

Proteome lysate

-

This compound (or other inhibitor) stock solution in DMSO

-

Fluorophosphonate-biotin (FP-biotin) probe

-

Streptavidin-agarose beads

-

Trypsin

-

LC-MS/MS system

Protocol:

-

Proteome Preparation and Inhibition: Prepare and incubate proteome lysates with the inhibitor as described in the gel-based protocol.

-

Probe Labeling: Add the FP-biotin probe to a final concentration of 5 µM and incubate for 30 minutes at room temperature.

-

Protein Precipitation and Redissolving: Precipitate the proteins (e.g., with methanol/chloroform) to remove excess probe, and then redissolve the protein pellet in a denaturing buffer (e.g., 6 M urea).

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).

-

Enrichment of Labeled Proteins: Incubate the proteome with streptavidin-agarose beads to enrich for biotin-labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Tryptic Digestion: Digest the enriched proteins with trypsin while they are still bound to the beads.

-

LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by LC-MS/MS to identify and quantify the proteins.

-

Data Analysis: Compare the spectral counts or peptide intensities from the inhibitor-treated samples to the DMSO control to determine the IC50 values for each identified serine hydrolase.

Signaling Pathways and Experimental Workflows

The broad-spectrum nature of this compound means it can impact multiple signaling pathways simultaneously. The following diagrams illustrate some of these interactions and the workflows used to discover and characterize the inhibitor.

Conclusion

This compound stands as a testament to the power of combining innovative chemical synthesis with advanced proteomic screening platforms. Its discovery has not only provided the research community with a valuable tool for interrogating the function of a multitude of serine hydrolases but has also paved the way for the development of more selective inhibitors for this important enzyme class. The broad-spectrum nature of this compound makes it a powerful probe for understanding the interconnectedness of various metabolic and signaling pathways regulated by serine hydrolases. Further studies utilizing this compound and its derivatives will undoubtedly continue to unravel the complex roles of these enzymes in health and disease, ultimately guiding the development of novel therapeutics.

References

AA26-9 target enzyme profile in human cells

An In-Depth Technical Guide to the Target Enzyme Profile of AA26-9 in Human Cells

Introduction

This compound is a potent, broad-spectrum, and irreversible inhibitor of the serine hydrolase (SH) enzyme superfamily.[1][2][3][4][5][6][7] Structurally, it is a 1,2,3-triazole urea compound developed as a chemical probe to explore the function of SHs in various biological processes.[8][9] Serine hydrolases represent approximately 1% of the human proteome and are involved in a myriad of physiological pathways, including lipid metabolism, neurotransmission, and inflammation.[10] this compound's ability to inhibit a wide range of these enzymes makes it a valuable tool for activity-based protein profiling (ABPP) and for elucidating the roles of individual SHs in cellular and organismal biology.[9] In immortalized T-cell lines, this compound has been shown to inhibit approximately one-third of the 40+ detectable serine hydrolases.[2][5][10]

Mechanism of Action: Covalent Carbamoylation

This compound functions as a mechanism-based inactivator, forming a stable, covalent bond with the catalytic serine residue within the active site of its target enzymes. The 1,2,3-triazole urea scaffold acts as an electrophilic "warhead." The highly nucleophilic serine residue in the enzyme's catalytic triad attacks the carbamoyl center of this compound. This leads to the displacement of the triazole leaving group and the formation of a stable carbamate adduct with the enzyme, rendering it catalytically inactive.[8][9][11][12] This irreversible inhibition is highly specific for the activated serine nucleophile found in SHs, with negligible cross-reactivity for other enzyme classes like cysteine hydrolases.[8]

Target Enzyme Profile of this compound

This compound exhibits a broad inhibitory profile across multiple subclasses of the serine hydrolase superfamily. Studies in murine T-cell hybridoma cells, which provide a strong model for human immune cells, have identified at least 15 distinct SH targets for this compound.[8][12] These enzymes belong to diverse functional classes, highlighting the compound's utility as a broad-spectrum probe.[8][10][12]

Table 1: Known Serine Hydrolase Targets of this compound

The following table summarizes the enzymes identified as targets of this compound in mouse T-cells at a concentration of 20 µM, as determined by competitive ABPP-SILAC.[5][8][12]

| Enzyme Abbreviation | Full Name | Enzyme Subclass | Inhibition |

| AADACL1 | Arylacetamide Deacetylase-Like 1 | Lipase/Phospholipase | > 75% |

| ABHD6 | α/β-Hydrolase Domain-Containing Protein 6 | Lipase/Phospholipase | > 75% |

| ABHD11 | α/β-Hydrolase Domain-Containing Protein 11 | Uncharacterized | > 75% |

| ABHD13 | α/β-Hydrolase Domain-Containing Protein 13 | Uncharacterized | > 75% |

| APEH | Acyl-Peptide Hydrolase | Peptidase | > 75% |

| BAT5 | HLA-B Associated Transcript 5 | Uncharacterized | > 75% |

| CTSA | Cathepsin A | Peptidase | > 75% |

| ESD | Esterase D | Lipase/Phospholipase | > 75% |

| FAAH | Fatty Acid Amide Hydrolase | Lipase/Phospholipase | > 75% |

| LYPLA1 | Acyl-Protein Thioesterase 1 | Thioesterase | > 75% |

| LYPLA2 | Acyl-Protein Thioesterase 2 | Thioesterase | > 75% |

| LYPLA3 | Lysophospholipase 3 | Lipase/Phospholipase | > 75% |

| PAFAH2 | Platelet-Activating Factor Acetylhydrolase 2 | Lipase/Phospholipase | > 75% |

| PRCP | Prolylcarboxypeptidase | Peptidase | > 75% |

Note: Inhibition data is based on competitive ABPP-SILAC experiments where cells were treated with 20 µM this compound for 4 hours.[8][12]

Experimental Protocols: Target Identification via ABPP

The primary method used to define the target profile of this compound is Activity-Based Protein Profiling (ABPP). This powerful chemoproteomic technique uses active site-directed chemical probes to assess the functional state of entire enzyme families in complex proteomes.

Competitive ABPP Workflow

In a competitive ABPP experiment, a biological sample (e.g., live cells or cell lysate) is first incubated with the inhibitor of interest (this compound). Subsequently, the sample is treated with a broad-spectrum, reporter-tagged ABPP probe, such as a fluorophosphonate tagged with rhodamine (FP-Rh).[8]

-

Inhibitor Treatment: Live cells or proteomes are treated with this compound (or a vehicle control, like DMSO). This compound binds covalently to its SH targets.

-

Probe Labeling: The proteome is then labeled with a broad-spectrum SH probe (e.g., FP-Rh). This probe will only label active SHs whose active sites were not already blocked by this compound.

-

Analysis: The proteome is separated by SDS-PAGE. The reporter tag on the probe (e.g., rhodamine) allows for visualization of active enzymes via in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the this compound-treated sample compared to the control indicates that it is a target of the inhibitor.[8]

Quantitative Target Identification: Competitive ABPP-SILAC

To identify and quantify the inhibited enzymes with high precision, competitive ABPP is combined with Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[8]

-

SILAC Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (¹³C, ¹⁵N-labeled) essential amino acids (e.g., lysine and arginine).

-

Treatment: The "light" cell population is treated with the inhibitor (this compound), while the "heavy" population is treated with a vehicle (DMSO) control.

-

Lysis and Probe Labeling: Both cell populations are lysed, and the proteomes are labeled with a biotin-tagged FP probe (FP-biotin).

-

Combine and Enrich: The "light" and "heavy" proteomes are mixed in a 1:1 ratio. Biotinylated proteins (active SHs) are then enriched using streptavidin beads.

-

LC-MS/MS Analysis: The enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The relative abundance of "light" versus "heavy" peptides for each identified SH is calculated. A low light/heavy peptide ratio signifies that the corresponding enzyme was inhibited by this compound in the "light" cell population.[8]

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]

- 8. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy this compound | >98% [smolecule.com]

- 10. Deciphering T Cell Immunometabolism with Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Covalent Inhibition by AA26-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA26-9 is a potent, broad-spectrum covalent inhibitor of serine hydrolases, a large and diverse class of enzymes that play critical roles in a myriad of physiological processes.[1][2][3][4] As a member of the 1,2,3-triazole urea class of inhibitors, this compound exerts its function through the irreversible carbamoylation of the catalytic serine residue within the active site of its target enzymes.[1][2] This covalent modification leads to the inactivation of the enzyme, making this compound and its analogs valuable chemical probes for studying the biological functions of serine hydrolases and as potential starting points for the development of therapeutic agents. This compound has been shown to inhibit approximately one-third of the more than 40 serine hydrolases detected in immortalized T-cell lines, highlighting its broad-spectrum nature.[1][3] Its targets span various functional subclasses, including peptidases, lipases, esterases, and thioesterases.[1][2][3][5]

Mechanism of Covalent Inhibition: Serine Carbamoylation

The inhibitory activity of this compound is predicated on a covalent reaction with the nucleophilic serine residue in the active site of serine hydrolases. The 1,2,3-triazole urea scaffold of this compound is key to this mechanism, where the triazole acts as a leaving group upon nucleophilic attack by the serine residue, resulting in the carbamoylation of the enzyme. This irreversible modification effectively and permanently inactivates the enzyme.

Quantitative Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Notes |

| AA74-1 (analog) | APEH | 5 | Optimized analog of the AA26 series.[1] |

| AA39-2 (analog) | PAFAH2 | 3 | Optimized analog of the AA26 series.[1] |

| AA44-2 (analog) | ABHD11 | 1 | Optimized analog of the AA26 series.[1] |

| This compound | ABHD11 | ~50% inhibition at 1 µM | Less potent than optimized analogs. |

Experimental Protocols: Activity-Based Protein Profiling (ABPP)

A key methodology for identifying the targets of covalent inhibitors like this compound is Activity-Based Protein Profiling (ABPP). This powerful chemoproteomic technique utilizes activity-based probes (ABPs) to label and identify active enzymes in complex biological samples. The competitive ABPP assay is particularly useful for assessing the potency and selectivity of inhibitors.

Competitive ABPP Protocol for Serine Hydrolase Inhibition

-

Proteome Preparation:

-

Isolate proteomes (e.g., from cultured T-cells or tissue homogenates) in a suitable buffer (e.g., PBS).

-

Separate the proteome into soluble and membrane fractions by ultracentrifugation.

-

Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

-

Inhibitor Incubation:

-

Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time and temperature (e.g., 30 minutes at 37°C).

-

-

Activity-Based Probe Labeling:

-

Add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate probe coupled to a reporter tag (e.g., FP-Rhodamine), to each reaction.

-

Incubate for a specific time to allow the probe to covalently label the active sites of serine hydrolases that were not inhibited by the test compound.

-

-

Sample Analysis:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using a fluorescence gel scanner.

-

-

Data Interpretation:

-

A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and inactivated that specific enzyme.

-

The concentration-dependent decrease in fluorescence can be used to determine the IC50 of the inhibitor for each target enzyme.

-

Signaling Pathway Context: T-Cell Activation and Proliferation

This compound inhibits a significant portion of serine hydrolases in T-cells. While the precise downstream consequences of inhibiting this broad range of enzymes are complex and not fully elucidated, it is known that serine hydrolases are involved in various aspects of T-cell biology. For instance, the inhibition of Acyl-Peptide Hydrolase (APEH), a target of the triazole urea scaffold, has been shown to promote T-cell proliferation.[5] This suggests that the serine hydrolases targeted by this compound can modulate critical signaling pathways, such as the T-cell receptor (TCR) signaling cascade that governs T-cell activation and proliferation.

Conclusion

This compound is a valuable research tool for the functional characterization of serine hydrolases. Its broad-spectrum inhibitory profile, coupled with the detailed experimental protocols available for its use, such as competitive ABPP, allows for the systematic investigation of the roles of these enzymes in cellular physiology and disease. The development of more selective analogs based on the 1,2,3-triazole urea scaffold has demonstrated the potential for creating highly potent and specific inhibitors for individual serine hydrolases, paving the way for more targeted therapeutic interventions. Further research to fully elucidate the complete target profile of this compound and the downstream consequences of their inhibition will undoubtedly provide deeper insights into the complex roles of serine hydrolases in health and disease.

References

- 1. Click-generated triazole ureas as ultrapotent, in vivo-active serine hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and characterization of a triazole urea inhibitor for platelet-activating factor acetylhydrolase type 2 (PAFAH2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Compound AA26-9: A Novel Inhibitor of the PI3K/Akt/mTOR Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: Compound AA26-9 is a novel small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vitro efficacy of Compound this compound in cancer cell lines.

I. Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies on Compound this compound's effects on various cancer cell lines.

Table 1: Cytotoxicity of Compound this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 12.8 |

| U87-MG | Glioblastoma | 8.5 |

| PC-3 | Prostate Cancer | 15.1 |

Table 2: Apoptosis Induction by Compound this compound

| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V positive) |

| MCF-7 | Control (DMSO) | 5.1% |

| MCF-7 | This compound (10 µM) | 45.3% |

| U87-MG | Control (DMSO) | 4.8% |

| U87-MG | This compound (10 µM) | 38.9% |

Table 3: Effect of Compound this compound on PI3K/Akt/mTOR Pathway Proteins

| Cell Line | Treatment (24h) | p-Akt (Ser473) Expression (Relative to Control) | p-mTOR (Ser2448) Expression (Relative to Control) |

| MCF-7 | This compound (10 µM) | 0.25 | 0.31 |

| U87-MG | This compound (10 µM) | 0.32 | 0.40 |

II. Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Compound this compound within the PI3K/Akt/mTOR signaling cascade.

Application Notes and Protocols for AA26-9 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of AA26-9, a potent and broad-spectrum serine hydrolase inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.

Introduction

This compound is a 1,2,3-triazole urea-based compound that acts as an effective and broad-spectrum inhibitor of serine hydrolases.[1][2][3][4][5][6] This class of enzymes plays critical roles in various physiological processes, including metabolism and signal transduction.[7] this compound has been shown to inhibit a wide range of serine hydrolases, including peptidases, thioesterases, lipases, and phospholipases, making it a valuable tool for research and potential therapeutic development.[1][2][4][5][6][7] Proper preparation of stock solutions is the first critical step in any experiment involving this inhibitor.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurately preparing stock solutions at the desired concentration.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₄O | [1][7] |

| Molecular Weight | 166.18 g/mol | [1][7] |

| Appearance | White to off-white solid | [1][7] |

| Solubility in DMSO | 33 mg/mL (198.57 mM) to 80 mg/mL | [1][3][5][8] |

| Solubility in Water | ≥ 33 mg/mL to ≥ 80 mg/mL | [3][5][8] |

| Powder Storage | -20°C for up to 3 years | [1][3] |

| Stock Solution Storage | -80°C for up to 2 years; -20°C for 1 month to 1 year | [1][2][3][5][8] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

-

Pipettes and sterile, filter-barrier pipette tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

-

Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants.

-

Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out 1.66 mg of this compound powder into the tube.

-

Adding Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Close the tube tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

-

Sonication (Recommended): To ensure complete dissolution, sonicate the solution for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][3][8]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

References

- 1. This compound | Phospholipase | Serine Protease | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound|CAS 1312782-34-5|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]

- 5. abmole.com [abmole.com]

- 6. medkoo.com [medkoo.com]

- 7. Buy this compound | >98% [smolecule.com]

- 8. abmole.com [abmole.com]

Application Notes and Protocols for AA26-9 in T-Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA26-9 is a potent, broad-spectrum inhibitor of serine hydrolases, a diverse class of enzymes that play critical roles in numerous physiological processes. In T-lymphocytes, serine hydrolases are involved in a wide array of functions, including signal transduction, metabolic regulation, and effector functions such as cytotoxicity. As an inhibitor of approximately one-third of the more than 40 serine hydrolases present in T-cells, this compound presents a valuable tool for investigating the collective role of these enzymes in T-cell biology and for exploring potential therapeutic interventions in immunology and oncology.

These application notes provide detailed protocols for utilizing this compound to study its effects on T-cell proliferation, cytokine release, and cytotoxicity. The provided concentration ranges and incubation times are suggested starting points for experimentation and should be optimized for specific T-cell subsets and experimental systems.

Data Presentation

Table 1: Recommended Concentration and Incubation Times for this compound in T-Cell Functional Assays

| Functional Assay | Cell Type | Recommended this compound Concentration Range | Recommended Incubation Time | Readout |

| Proteomic Analysis | Human T-Cells | 20 µM | 4 hours | Gel-based competitive activity-based protein profiling (ABPP) |

| T-Cell Proliferation | Human or Murine T-Cells | 1 - 50 µM | 24 - 72 hours | CFSE dilution, BrdU incorporation, or colorimetric assays (e.g., MTT, XTT) |

| Cytokine Release | Human or Murine T-Cells | 1 - 50 µM | 24 - 48 hours | ELISA, Luminex, or intracellular cytokine staining (ICS) for IFN-γ, TNF-α, IL-2, etc. |

| Cytotoxicity | Human or Murine Cytotoxic T-Lymphocytes (CTLs) | 1 - 50 µM | 4 - 24 hours | Chromium-51 release assay, granzyme B activity assay, or flow cytometry-based killing assays |

Note: The optimal concentration and incubation time for this compound will depend on the specific T-cell type, activation state, and the experimental endpoint. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific assay.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE Dilution

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation in the presence of this compound.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

This compound (stock solution in DMSO)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA)

-

CFSE staining solution

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).

-

CFSE Staining:

-

Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add an equal volume of 2X CFSE working solution (typically 5-10 µM) to the cell suspension.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.

-

Incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of cell suspension per well in a 96-well round-bottom plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.

-

Add 50 µL of T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies) to the wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS).

-

Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.

-

Protocol 2: Cytokine Release Assay

This protocol describes the measurement of cytokine secretion from T-cells treated with this compound.

Materials:

-

PBMCs or isolated T-cells

-

This compound (stock solution in DMSO)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)

-

Complete RPMI-1640 medium

-

ELISA or Luminex kit for the cytokine of interest (e.g., IFN-γ, TNF-α, IL-2)

Procedure:

-

Cell Preparation: Isolate PBMCs or T-cells as described in Protocol 1.

-

Cell Culture and Treatment:

-

Resuspend cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of cell suspension per well in a 96-well flat-bottom plate.

-

Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a DMSO vehicle control.

-

Add 50 µL of T-cell activation stimuli to the wells.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

Cytokine Measurement: Measure the concentration of the cytokine(s) of interest in the collected supernatants using an ELISA or Luminex assay according to the manufacturer's instructions.

Protocol 3: T-Cell Mediated Cytotoxicity Assay

This protocol outlines a method to assess the effect of this compound on the cytotoxic function of T-cells using a target cell killing assay.

Materials:

-

Effector cells: Activated cytotoxic T-lymphocytes (CTLs)

-

Target cells: A suitable cell line expressing the cognate antigen for the CTLs (e.g., tumor cell line)

-

This compound (stock solution in DMSO)

-

Calcein-AM or other viability dye

-

Complete RPMI-1640 medium

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Effector Cell Preparation: Generate and expand antigen-specific CTLs using standard protocols.

-

Target Cell Labeling:

-

Label target cells with a viability dye such as Calcein-AM according to the manufacturer's protocol.

-

-

Cytotoxicity Assay:

-

Plate labeled target cells at 1 x 10^4 cells per well in a 96-well flat-bottom plate.

-

Prepare serial dilutions of this compound in complete medium.

-

Pre-incubate effector CTLs with the this compound dilutions for 1-4 hours at 37°C.

-

Add the pre-treated effector cells to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

Include control wells:

-

Target cells only (spontaneous release)

-

Target cells with lysis buffer (maximum release)

-

Target cells with effector cells and DMSO (vehicle control)

-

-

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.

-

Data Acquisition:

-

Centrifuge the plate at 200 x g for 3 minutes.

-

If using a fluorescence plate reader, measure the fluorescence of the supernatant (for released dye) or the remaining cells (for retained dye).

-

If using flow cytometry, harvest the cells and analyze the percentage of live (dye-positive) and dead (dye-negative or positive for a dead cell stain) target cells.

-

-

Calculation of Cytotoxicity:

-

Percent specific lysis = 100 x [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)]

-

Mandatory Visualization

Caption: Potential sites of action for this compound in the T-cell activation signaling pathway.

Caption: General experimental workflow for assessing the effects of this compound on T-cell functions.

AA26-9 solubility in DMSO and other solvents

An in-depth guide to the solubility of AA26-9, a potent, broad-spectrum serine hydrolase inhibitor, is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for its use.

Application Notes

This compound is a versatile inhibitor of serine hydrolases, targeting a wide range of enzymes including peptidases, lipases, thioesterases, and phospholipases. Its effective use in research and development hinges on correct solubilization for both in vitro and in vivo applications.

Summary of this compound Solubility

The solubility of this compound varies across different solvents. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions. For aqueous-based assays and in vivo studies, co-solvent systems are often necessary.

Data Presentation: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 33 - 80 | 198.57 - 481.45 | Sonication is recommended to aid dissolution. Use fresh DMSO as absorbed moisture can reduce solubility. |

| Water | ≥ 33 | ≥ 198.57 | - |

| Ethanol | 33 | 198.57 | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 15.04 | A clear solution suitable for in vivo use. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 15.04 | A clear solution suitable for in vivo use. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 15.04 | A clear solution suitable for in vivo use. |

Experimental Protocols

Protocol 1: General Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Solvent of choice (e.g., DMSO, Water, Ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Shake the vial for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the vial to pellet the remaining undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility, accounting for the dilution factor.

Figure 1. Workflow for solubility determination using the shake-flask method.

Protocol 2: Preparation of this compound Stock Solutions

A. High-Concentration DMSO Stock Solution

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or other buffers.

Materials:

-

This compound (solid powder)

-

Anhydrous (fresh) DMSO

-

Sterile microcentrifuge tubes or vials

-

Sonicator

Procedure:

-

Weigh the desired amount of this compound powder into a sterile vial.

-

Add the calculated volume of fresh DMSO to achieve the target concentration (e.g., 55 mg/mL).

-

Vortex the vial for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -80°C for long-term stability (up to 1 year).

B. Preparation of an Aqueous Formulation for In Vivo Studies

This protocol provides an example of preparing a formulation suitable for administration in animal models.

Materials:

-

This compound DMSO stock solution (e.g., 33 mg/mL)

-

PEG300

-

Tween-80

-

Deionized water (ddH2O) or saline

Procedure (for a 1 mL final volume):

-

Start with 400 µL of PEG300 in a sterile tube.

-

Add 50 µL of a 33 mg/mL clear DMSO stock solution of this compound.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture.

-

Mix again until the solution is clear and homogenous.

-

Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.

-

The mixed solution should be used immediately for optimal results.

Mechanism of Action: Inhibition of Serine Hydrolases

This compound acts as a broad-spectrum inhibitor by covalently modifying the active site serine residue of target hydrolases. This mechanism involves the carbamoylation of the serine nucleophile, leading to irreversible inactivation of the enzyme. This inhibition disrupts the normal function of these enzymes in various metabolic and signaling pathways.

Figure 2. Mechanism of this compound inhibition of serine hydrolases.

Application Notes and Protocols for AA26-9 Treatment in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AA26-9 is a potent, broad-spectrum serine hydrolase inhibitor that covalently modifies the active site serine of its target enzymes.[1][2] This irreversible inhibition makes it a valuable tool for studying the physiological roles of serine hydrolases in various cellular processes. This compound has been shown to inhibit approximately one-third of the more than 40 serine hydrolases found in T cells.[1][2] Its known targets include enzymes from diverse functional subclasses such as lipases/phospholipases (e.g., AADACL1, ABHD6), thioesterases (e.g., LYPLA1, LYPLA2), and peptidases.[2] These application notes provide detailed protocols for treating live cells with this compound and assessing its effects on cell viability, protein expression, and subcellular localization of target proteins.

Data Presentation

Due to the limited availability of public data on the specific effects of this compound across various cell lines, the following tables are provided as templates for researchers to populate with their experimental data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., Jurkat | T-cell Leukemia | User-defined | User-defined | User-defined |

| e.g., PC-3 | Prostate Cancer | User-defined | User-defined | User-defined |

| e.g., MCF-7 | Breast Cancer | User-defined | User-defined | User-defined |

| e.g., A549 | Lung Cancer | User-defined | User-defined | User-defined |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Concentration of this compound (µM) | Incubation Time (h) | Percent Viability (%) | Standard Deviation |

| e.g., Jurkat | 0 (Control) | 24 | 100 | User-defined |

| 1 | 24 | User-defined | User-defined | |

| 10 | 24 | User-defined | User-defined | |

| 20 | 24 | User-defined | User-defined | |

| 50 | 24 | User-defined | User-defined |

Table 3: Western Blot Analysis of Target Protein Expression after this compound Treatment

| Cell Line | Treatment | Target Protein | Fold Change in Expression (vs. Control) | p-value |

| e.g., PC-3 | DMSO (Control) | AADACL1 | 1.0 | - |

| This compound (20 µM, 4h) | AADACL1 | User-defined | User-defined | |

| e.g., BV-2 | DMSO (Control) | ABHD6 | 1.0 | - |

| This compound (20 µM, 4h) | ABHD6 | User-defined | User-defined |

Experimental Protocols

1. General Guidelines for this compound Treatment

This compound has been successfully used in T-cell hybridoma cells at a concentration of 20 µM for 4 hours to achieve inhibition of target serine hydrolases for activity-based protein profiling (ABPP).[1][2] This concentration and incubation time can serve as a starting point for other cell types and applications. However, optimal conditions should be determined empirically for each cell line and experimental endpoint.

-

Reconstitution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Working Concentration: A starting concentration of 20 µM is recommended. A dose-response experiment (e.g., 0.1, 1, 10, 20, 50 µM) is advised to determine the optimal concentration for your specific cell line and assay.

-

Incubation Time: A 4-hour incubation period is a good starting point. Time-course experiments (e.g., 1, 4, 8, 12, 24 hours) should be performed to identify the ideal incubation time.

-

Control: A vehicle control (DMSO) at the same final concentration used for the this compound treatment should always be included in your experiments.

2. Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted from standard MTT/MTS assay procedures.[3][4][5][6]

-

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

-

The next day, prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO vehicle control.

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

For MTT assay: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

3. Western Blot Analysis

This protocol outlines the general steps for western blotting to assess the expression of target proteins.

-

Materials:

-

6-well or 10 cm cell culture plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., AADACL1, ABHD6, LYPLA1, LYPLA2) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or DMSO for the optimized incubation time.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

4. Immunofluorescence

This protocol provides a general framework for immunofluorescence staining.

-

Materials:

-

Cells grown on sterile glass coverslips in a multi-well plate

-

This compound stock solution (in DMSO)

-

4% paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Primary antibodies against the target protein

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow.

-

Treat the cells with this compound or DMSO as determined by optimization experiments.

-

Wash the cells gently with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS, protected from light.

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

Mandatory Visualization

Caption: Experimental workflow for this compound treatment and analysis in live cells.

Caption: Signaling pathways affected by the inhibition of serine hydrolases by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Microplate Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]

Application Notes and Protocols for Label-Free Detection of Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for several widely-used label-free methods to detect and characterize the interactions of a target protein, here exemplified as AA26-9, with its binding partners. These techniques are crucial in drug discovery and basic research for validating targets, screening for inhibitors or activators, and elucidating biological pathways.[1][2][3]

Introduction to Label-Free Detection

Label-free technologies allow for the real-time monitoring of biomolecular interactions without the need for fluorescent or radioactive labels.[1][4] This avoids potential interference of the label with the binding event and provides more physiologically relevant data.[1] These methods are instrumental in determining key kinetic and thermodynamic parameters of interactions.[5][6][7]

Featured Label-Free Technologies

This document covers the following key label-free technologies:

-

Surface Plasmon Resonance (SPR): A highly sensitive optical technique for measuring the binding kinetics and affinity of molecular interactions in real-time.[5][8][9]

-

Bio-Layer Interferometry (BLI): An optical biosensing technology that analyzes biomolecular interactions in real-time without the need for fluorescent labeling.[10][11]

-

Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat released or absorbed during a binding event to determine the thermodynamics of the interaction.[6][7][12]

-

Microscale Thermophoresis (MST): A technology that measures the motion of molecules in a microscopic temperature gradient to quantify molecular interactions.[13][14][15][16]

-

Label-Free Mass Spectrometry (MS): A powerful tool for identifying and quantifying protein-protein interactions within complex biological samples.[17][18][19]

Data Presentation: Comparison of Quantitative Parameters

The following table summarizes the key quantitative data that can be obtained from each of the described label-free methods, allowing for easy comparison.

| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Label-Free Mass Spectrometry (MS) |

| Dissociation Constant (K_D) | Yes | Yes | Yes | Yes | No (provides relative quantification) |

| Association Rate Constant (k_on) | Yes | Yes | No | No | No |

| Dissociation Rate Constant (k_off) | Yes | Yes | No | No | No |

| Stoichiometry (n) | Can be inferred | Can be inferred | Yes | Yes | No |

| Enthalpy (ΔH) | No | No | Yes | No | No |

| Entropy (ΔS) | No | No | Yes | No | No |

| Gibbs Free Energy (ΔG) | Calculated from K_D | Calculated from K_D | Yes | Calculated from K_D | No |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)

Application: To determine the binding affinity and kinetics of an analyte (e.g., a small molecule or protein) to an immobilized ligand (e.g., this compound).[5]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where the ligand is immobilized.[8][9] Binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time as a response unit (RU).[20]

Experimental Workflow Diagram:

Protocol:

-

Preparation:

-

Prepare purified this compound (ligand) and the binding partner (analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Degas all solutions to prevent air bubbles in the system.[6]

-

Equilibrate a new sensor chip (e.g., CM5) with running buffer.

-

-

Ligand Immobilization:

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Inject the this compound solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Interaction Analysis:

-

Inject a series of analyte concentrations over the immobilized this compound surface to monitor association.

-

Follow with an injection of running buffer to monitor dissociation.

-

Between each analyte injection cycle, regenerate the sensor surface with a suitable regeneration solution to remove bound analyte.

-

-

Data Analysis:

-

The binding data is recorded as a sensorgram (response units vs. time).[20]

-

Subtract the reference surface data from the active surface data to correct for bulk refractive index changes.

-

Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_D).

-

Bio-Layer Interferometry (BLI)

Application: To measure the kinetics and affinity of molecular interactions, particularly useful for high-throughput screening.[21]

Principle: BLI measures the change in the interference pattern of white light reflected from two surfaces on a biosensor tip.[10] One surface has the immobilized ligand (this compound), and the other is an internal reference. Binding of an analyte to the ligand causes a wavelength shift that is proportional to the bound mass.[10]

Experimental Workflow Diagram:

Protocol:

-

Preparation:

-

Assay Steps (automated "Dip and Read" format):

-

Baseline: The biosensor tips are dipped into wells containing assay buffer to establish a stable baseline.[24][25]

-

Loading: The biosensors are moved to wells containing the this compound solution to immobilize the ligand.[25]

-

Baseline: A second baseline is established in assay buffer.[22]

-

Association: The biosensors are moved to wells containing different concentrations of the analyte to measure the binding rate.[22][25]

-

Dissociation: The biosensors are then moved to wells with assay buffer to measure the dissociation rate.[22][25]

-

-

Data Analysis:

-

The wavelength shift data is plotted against time to generate binding curves.

-

The data is processed by subtracting the reference sensor data.

-

The processed curves are fitted to a suitable binding model to extract k_on, k_off, and K_D.[26]

-

Isothermal Titration Calorimetry (ITC)

Application: To obtain a complete thermodynamic profile of a binding interaction, including affinity, stoichiometry, enthalpy, and entropy.[7]

Principle: ITC directly measures the heat change that occurs when one molecule is titrated into another.[6][7] The heat released or absorbed is proportional to the amount of binding.

Experimental Workflow Diagram:

References

- 1. Label-Free Detection | Sartorius [sartorius.com]

- 2. researchgate.net [researchgate.net]

- 3. Label-Free Biosensor Methods in Drug Discovery - Knihy Google [books.google.cz]

- 4. Label Free characterization | Malvern Panalytical [malvernpanalytical.com]

- 5. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 8. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 10. Bio-layer interferometry - Wikipedia [en.wikipedia.org]

- 11. Label-free kinetic analysis of an antibody-antigen interaction using biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nanotempertech.com [nanotempertech.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 16. Microscale thermophoresis - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Probing Protein-Protein Interactions with Label-Free Mass Spectrometry Quantification in Combination with Affinity Purification by Spin-Tip Affinity Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. affiniteinstruments.com [affiniteinstruments.com]

- 21. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]

- 22. biomod2016.gitlab.io [biomod2016.gitlab.io]

- 23. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

- 24. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]

- 25. Bio-Layer Interferometry: Principles & Applications [excedr.com]

- 26. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing AA26-9 concentration to avoid off-target effects

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the broad-spectrum serine hydrolase inhibitor, AA26-9. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users optimize this compound concentration to maximize on-target effects while minimizing off-target activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, broad-spectrum inhibitor of serine hydrolases, a large and diverse class of enzymes. It functions through covalent modification of the active site serine residue of its target enzymes, leading to irreversible inhibition. This mechanism of action is based on the carbamoylation of the enzyme's serine nucleophile.

Q2: What are the known on-target and off-target effects of this compound?

This compound is known to inhibit approximately one-third of the more than 40 serine hydrolases present in T-cells. Its broad activity means that while it may be used to inhibit a specific serine hydrolase of interest (on-target), it will likely inhibit other serine hydrolases as well (off-target). The distinction between "on-target" and "off-target" is dependent on the researcher's specific enzyme of interest. Known targets include, but are not limited to, lipases, esterases, thioesterases, and peptidases such as Fatty Acid Amide Hydrolase (FAAH), Diacylglycerol Lipase β (DAGLβ), α/β-Hydrolase Domain 6 (ABHD6), Lysophospholipase 1 (LYPLA1), Lysophospholipase 2 (LYPLA2), and Arylacetamide Deacetylase-Like 1 (AADACL1).

Q3: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound will vary depending on the specific application, cell type, and the desired target enzyme. A dose-response experiment is critical to determine the concentration that provides maximal inhibition of your target of interest while minimizing effects on other serine hydrolases. A powerful technique for this is competitive activity-based protein profiling (ABPP) .

Q4: What is competitive activity-based protein profiling (ABPP)?

Competitive ABPP is a chemoproteomic technique used to assess the potency and selectivity of an inhibitor against an entire enzyme family in a complex biological sample (e.g., cell lysate or tissue homogenate). In this method, the sample is pre-incubated with varying concentrations of the inhibitor (e.g., this compound), followed by the addition of a broad-spectrum, tagged activity-based probe (e.g., a fluorophosphonate probe like FP-Rhodamine) that labels the active site of serine hydrolases. The inhibitor will compete with the probe for binding to the active site of the enzymes it targets. By measuring the decrease in probe labeling at different inhibitor concentrations, one can determine the IC50 values for the inhibitor against numerous serine hydrolases simultaneously.

Troubleshooting Guide

Issue 1: High degree of off-target effects observed.

Possible Cause: The concentration of this compound is too high, leading to the inhibition of numerous serine hydrolases beyond the intended target.

Solution:

-

Perform a dose-response curve: Utilize competitive ABPP to determine the IC50 values of this compound for a panel of serine hydrolases in your experimental system. This will reveal the potency of this compound against your target of interest versus other serine hydrolases.

-

Select a concentration based on selectivity: Based on the dose-response data, choose a concentration that provides significant inhibition of your target enzyme while having minimal effect on other highly expressed or functionally relevant serine hydrolases.

-

Consider a more selective inhibitor: If a suitable therapeutic window cannot be achieved with this compound, it may be necessary to seek a more selective inhibitor for your target of interest.

Issue 2: No or minimal effect on the target enzyme.

Possible Cause 1: The concentration of this compound is too low.

Solution:

-

Increase the concentration: Based on your initial dose-response data or literature values, systematically increase the concentration of this compound. A common starting concentration for in vitro studies is in the low micromolar range.

Possible Cause 2: The target enzyme is not expressed or is inactive in your experimental system.

Solution:

-

Confirm target expression: Use techniques like western blotting or mass spectrometry to confirm the presence of your target enzyme in the cell or tissue lysate.

-

Assess enzyme activity: Use a specific activity assay for your target enzyme to ensure it is active under your experimental conditions.

Possible Cause 3: Issues with the this compound compound.

Solution:

-